![molecular formula C20H28N2O4 B4756404 N-1,3-benzodioxol-5-yl-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide](/img/structure/B4756404.png)
N-1,3-benzodioxol-5-yl-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide
説明
N-1,3-benzodioxol-5-yl-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide, commonly known as U-47700, is a synthetic opioid drug that has gained significant attention in recent years due to its potency and potential for abuse. This compound was first developed in the 1970s as a potential alternative to morphine, but it was never approved for medical use. In recent years, U-47700 has emerged as a popular recreational drug, leading to numerous cases of overdose and death.
作用機序
U-47700 acts as an agonist at the mu-opioid receptor, binding to the receptor and producing a range of effects, including pain relief, sedation, and euphoria. Like other opioids, U-47700 can also produce respiratory depression, which can be life-threatening at high doses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of U-47700 are similar to those of other opioids. The drug produces a range of effects, including pain relief, sedation, and euphoria. However, U-47700 is more potent than many other opioids, meaning that it can produce these effects at lower doses. This can make the drug particularly dangerous, as users may be more likely to overdose.
実験室実験の利点と制限
U-47700 has a number of advantages for use in lab experiments. The drug is highly potent, allowing researchers to study the effects of opioids at lower doses. Additionally, U-47700 has a relatively short half-life, meaning that its effects are relatively short-lived, which can be useful for studying the kinetics of opioid receptors. However, the use of U-47700 in lab experiments is limited by its potential for abuse and the associated legal and ethical issues.
将来の方向性
As research into opioid receptors and their interactions with other compounds continues, there are a number of potential future directions for the study of U-47700. One potential direction is the development of new drugs that target the mu-opioid receptor but have reduced potential for abuse and overdose. Additionally, researchers may continue to study the mechanisms of U-47700 and other opioids to better understand how these drugs produce their effects and how they can be used safely and effectively in medical settings.
科学的研究の応用
Despite its potential for abuse, U-47700 has been used in scientific research to study the mechanisms of opioid receptors and their interactions with other compounds. Specifically, U-47700 has been used to study the mu-opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids.
特性
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[4-(2-methylbutan-2-yl)cyclohexyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-4-20(2,3)13-5-7-14(8-6-13)21-18(23)19(24)22-15-9-10-16-17(11-15)26-12-25-16/h9-11,13-14H,4-8,12H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPFSKSTQZZRHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)NC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1,3-benzodioxol-5-yl)-N-[4-(2-methylbutan-2-yl)cyclohexyl]oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-methyl-4-nitrophenyl)urea](/img/structure/B4756327.png)


![N-(4-ethoxyphenyl)-2-(4-oxo-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4756332.png)
![N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}pentanamide](/img/structure/B4756337.png)
![3,5-bis(difluoromethyl)-1-[(2-methoxyphenoxy)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4756344.png)
![butyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B4756352.png)
![methyl 4-{[4-(1-piperidinyl)benzoyl]amino}benzoate](/img/structure/B4756355.png)


![2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4756387.png)
![4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}-3-thiophenecarboxamide](/img/structure/B4756402.png)

![5-({[(4-nitrobenzyl)thio]acetyl}amino)isophthalic acid](/img/structure/B4756423.png)